molecular formula C18H19NO6 B11702610 Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate CAS No. 75586-78-6

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11702610
CAS No.: 75586-78-6
M. Wt: 345.3 g/mol
InChI Key: NYZICEOWTVRLKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core substituted with a 3,4,5-trimethoxybenzoyl group and an amino group, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester is unique due to its specific substitution pattern and the presence of both an amide and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75586-78-6

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-14-9-11(10-15(23-2)16(14)24-3)17(20)19-13-8-6-5-7-12(13)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

NYZICEOWTVRLKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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